molecular formula C22H33N2O6- B13391231 L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester

Cat. No.: B13391231
M. Wt: 421.5 g/mol
InChI Key: AUVZCWDQLBTZGO-ROUUACIJSA-M
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Description

This compound is a derivative of L-aspartic acid, modified with protective groups to control reactivity during synthetic processes, particularly in peptide synthesis. Key structural features include:

  • N-Terminal Protection: A tert-butoxycarbonyl (Boc) group [(1,1-dimethylethoxy)carbonyl] at the α-amino position, providing acid stability and orthogonal deprotection compatibility .
  • Side Chain Modification: The β-carboxyl group is esterified with a benzyl (phenylmethyl) ester, enhancing solubility in organic solvents and delaying hydrolysis under basic conditions .
  • Alkyl Substituent: A (2S)-4-methylpentyl chain at the α-amino group, introducing steric bulk that may influence conformational preferences and reactivity .

Properties

Molecular Formula

C22H33N2O6-

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/p-1/t17-,18-/m0/s1

InChI Key

AUVZCWDQLBTZGO-ROUUACIJSA-M

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected L-aspartic acid. The carboxyl group is then esterified using benzyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester is a complex organic compound derived from L-aspartic acid, an amino acid crucial in protein biosynthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the phenylmethyl ester makes this compound valuable in synthetic chemistry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block in synthesizing peptides and other complex organic molecules.
  • Biology It is studied for its function in protein synthesis and enzyme activity.
  • Medicine It is explored for potential therapeutic uses, including drug delivery systems.
  • Industry It is used in manufacturing fine chemicals and pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions are possible, especially at the ester and Boc-protected locations.

The resulting products depend on the specific conditions and reagents used. For instance, oxidation may lead to carboxylic acids, while reduction can produce alcohols or amines.

L-Aspartic acid, a non-essential amino acid, has a key function in various biochemical processes. The derivative, this compound, has gained interest for its potential biological activities. L-aspartic acid functions as a neurotransmitter in the central nervous system, playing a role in synaptic transmission and modulating excitatory signals. Aspartate can activate NMDA receptors, which are important for synaptic plasticity and memory formation.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester involves its interaction with specific molecular targets. The Boc-protecting group and phenylmethyl ester allow for selective reactions at the amino and carboxyl sites, respectively. This selectivity is crucial for its use in peptide synthesis and other applications .

Comparison with Similar Compounds

Structural Variations in Protective Groups and Esters

The following table summarizes key differences between the target compound and analogous derivatives:

Compound Name Protective Group Ester Group Molecular Weight Key Features/Applications Reference CAS/ID
Target Compound Boc 4-(Phenylmethyl) 337.37 g/mol Acid-stable; used in peptide synthesis 26048-69-1
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester Z (Benzyloxycarbonyl) Allyl (2-propen-1-yl) 307.30 g/mol Base-labile ester; orthogonal to Fmoc/Boc 99793-10-9
Fmoc-L-aspartic acid β-2-phenylisopropyl ester Fmoc 1-Methyl-1-phenylethyl 493.52 g/mol Base-labile protection; SPPS applications 200336-86-3
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl ester Boc Methyl 233.23 g/mol Cost-effective; limited stability in bases 80963-12-8
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(2-methoxyethyl) ester Z 2-Methoxyethyl 339.36 g/mol Enhanced solubility in polar solvents 59279-80-0

Functional and Reactivity Differences

  • Boc vs. Fmoc Protection : The target compound’s Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), whereas Fmoc (in ) requires piperidine for deprotection, enabling orthogonal synthesis strategies .
  • Ester Stability : The 4-(phenylmethyl) ester in the target compound is more resistant to hydrolysis compared to allyl esters (), which can be removed under mild Pd(0)-catalyzed conditions . Methyl esters () are prone to saponification under basic conditions, limiting their utility in multi-step syntheses .
  • Steric Effects : The 4-methylpentyl chain in the target compound may hinder coupling efficiency in peptide synthesis compared to smaller substituents like methyl () .

Crystallographic and Physicochemical Properties

  • Crystal Packing : highlights that tert-butyl esters (e.g., in Boc-Asp-OtBu analogs) form intermolecular hydrogen bonds, creating layered structures. In contrast, benzyl esters (as in the target compound) may exhibit π-π stacking interactions, affecting crystallinity .
  • Solubility : Benzyl esters enhance lipophilicity, making the target compound more soluble in organic solvents like DCM or THF compared to hydrophilic esters (e.g., 2-methoxyethyl in ) .

Biological Activity

L-Aspartic acid, a non-essential amino acid, plays a vital role in various biochemical processes. The compound of interest, L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester, is a derivative that has garnered attention for its potential biological activities. This article delves into its structure, biological roles, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H34N2O6C_{22}H_{34}N_{2}O_{6}, with a molar mass of 422.52 g/mol. It is characterized by the presence of an aspartic acid backbone modified with a phenylmethyl ester and a tert-butoxycarbonyl (BOC) group. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H34N2O6
Molar Mass422.52 g/mol
CAS Registry Number204199-67-7
Storage Condition-15°C

Neurotransmitter Role

L-Aspartic acid is known to function as a neurotransmitter in the central nervous system. It plays an essential role in synaptic transmission and is involved in the modulation of excitatory signals. Research indicates that aspartate can activate NMDA receptors, which are crucial for synaptic plasticity and memory formation .

Metabolic Functions

Aspartic acid is integral to several metabolic pathways:

  • Urea Cycle : It participates in the urea cycle by contributing to the formation of urea from ammonia.
  • Gluconeogenesis : Aspartate serves as a precursor for gluconeogenesis, aiding in glucose synthesis during fasting .
  • Malate-Aspartate Shuttle : It carries reducing equivalents across mitochondrial membranes, facilitating energy production .

Ergogenic Effects

A study published in Critical Reviews in Food Science and Nutrition highlighted that amino acids like aspartic acid can influence anabolic hormone secretion and enhance athletic performance. The ergogenic effects were attributed to its role in energy metabolism and muscle recovery during exercise .

Neuroprotective Properties

Research has shown that derivatives of aspartic acid exhibit neuroprotective effects against oxidative stress. A study indicated that certain modifications to the aspartate structure could enhance its ability to protect neuronal cells from damage induced by reactive oxygen species .

Q & A

Basic Research Questions

Q. What is the role of the Boc (tert-butoxycarbonyl) and benzyl ester protecting groups in this compound’s application in peptide synthesis?

  • The Boc group protects the α-amino group during peptide chain elongation, preventing unwanted side reactions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The benzyl ester on the β-carboxyl group stabilizes the aspartic acid residue against racemization during coupling and is typically removed via hydrogenolysis or mild base hydrolysis. These protections enable sequential assembly of peptide sequences with controlled regiochemistry .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • HPLC (Reverse-phase C18 column, gradient elution with acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities and verifies purity (>95%). NMR (¹H/¹³C, DMSO-d₆ or CDCl₃) confirms stereochemistry, Boc group integrity, and benzyl ester presence. Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₄N₂O₆: 459.25). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How should this compound be stored to ensure stability during experimental use?

  • Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the benzyl ester and Boc group. Lyophilized samples retain stability for >6 months. Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate deprotection .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Use HOBt/DIC or Oxyma Pure/DIC as coupling reagents to minimize racemization. Pre-activate the carboxyl group (benzyl ester) for 5–10 minutes in DMF or DCM. Adjust molar excess (2–4 equivalents) based on steric hindrance from the 4-methylpentyl side chain. Monitor coupling completion via Kaiser test or Fmoc deprotection kinetics .

Q. What strategies mitigate racemization during the deprotection of the Boc group in this compound?

  • Low-temperature deprotection : Use TFA/DCM (1:99 v/v) at 0°C for 30 minutes to minimize aspartimide formation. Add scavengers (e.g., 2% triisopropylsilane) to quench reactive intermediates. Post-deprotection, neutralize with 5% DIEA in DCM to stabilize the free amine .

Q. How do steric effects from the 4-methylpentyl side chain influence the reactivity of this compound in peptide bond formation?

  • The bulky 4-methylpentyl group (leucine-derived) reduces nucleophilic attack at the β-carbonyl, slowing coupling rates. To compensate:

  • Increase reaction time (2–4 hours).
  • Use polar aprotic solvents (DMF > DCM) to enhance solubility.
  • Employ microwave-assisted synthesis (50°C, 20–30 W) to overcome kinetic barriers without racemization .

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